CRBN Binding Affinity vs. IMiD Ligands
In a fluorescence polarization competition assay using Cy5‑conjugated lenalidomide, phenyl glutarimide (PG, 2a) bound CRBN with an IC50 of 2.191 ± 1.608 μM. This places PG’s affinity within the same order of magnitude as the clinically used IMiDs, but with a distinct structure–activity relationship. For direct comparison, thalidomide (1a) showed IC50 = 1.282 ± 0.883 μM, lenalidomide (1b) 0.699 ± 0.428 μM, and pomalidomide (1c) 0.400 ± 0.319 μM [1]. Although pomalidomide is ~5‑fold more potent, the PG scaffold offers superior stability and ligand efficiency (see separate evidence items).
| Evidence Dimension | CRBN binding IC50 |
|---|---|
| Target Compound Data | 2.191 ± 1.608 μM |
| Comparator Or Baseline | Thalidomide: 1.282 ± 0.883 μM; Lenalidomide: 0.699 ± 0.428 μM; Pomalidomide: 0.400 ± 0.319 μM |
| Quantified Difference | PG is 0.58‑fold as potent as pomalidomide; 3.1‑fold less potent than lenalidomide; 1.7‑fold less potent than thalidomide (based on mean IC50 values) |
| Conditions | Fluorescence polarization assay; Cy5‑lenalidomide probe; CRBN‑DDB1 complex |
Why This Matters
Procurement decisions should weigh PG’s moderate CRBN affinity against its substantial gains in stability and ligand efficiency, which often dominate in cellular degradation assays.
- [1] Min, J., et al. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angew. Chem. Int. Ed. 2021, 60, 26663–26670. View Source
